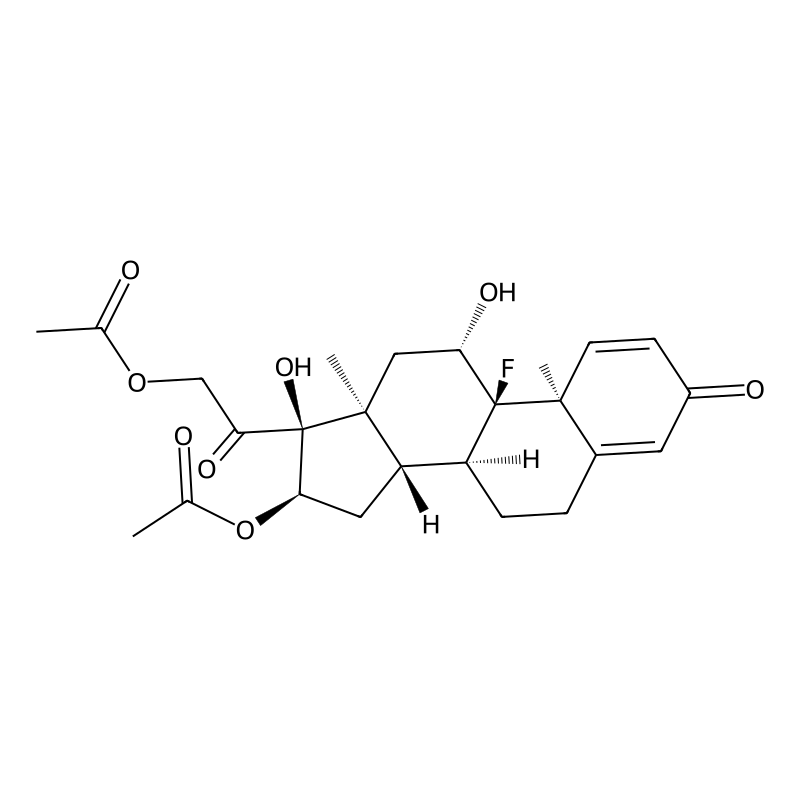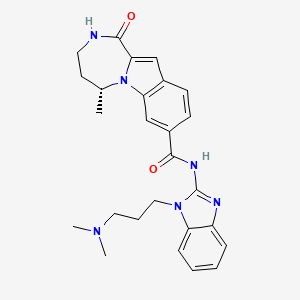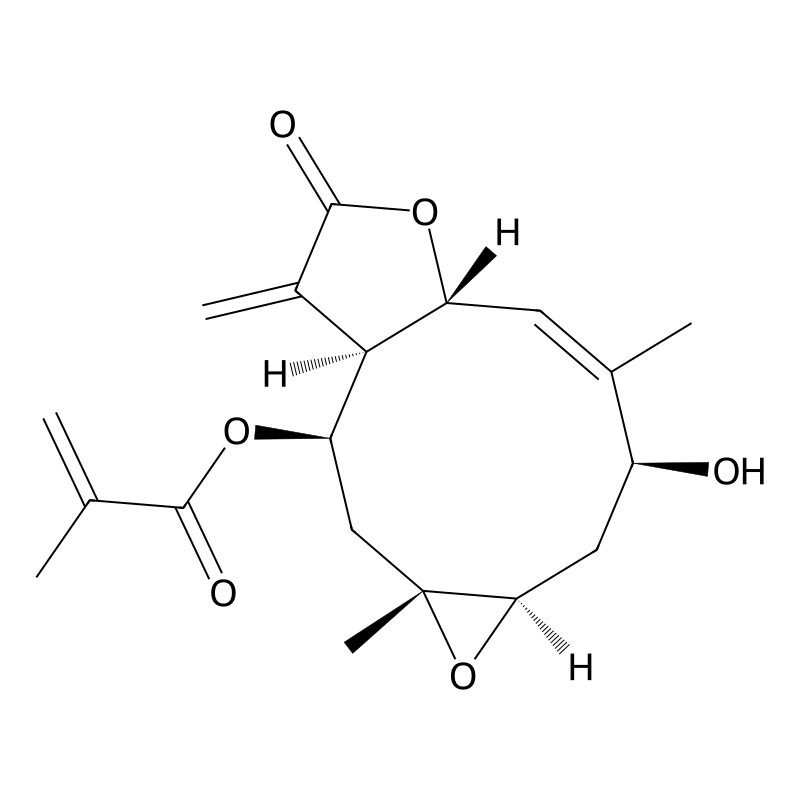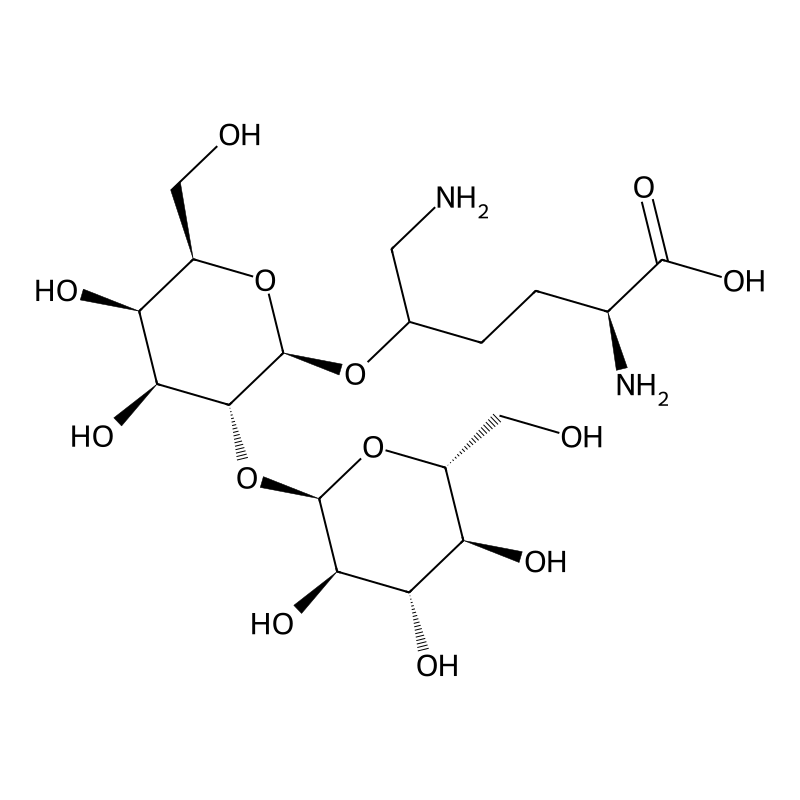Triamcinolone diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Immunosuppression and Inflammation Research
- Disease Models: Triamcinolone diacetate is used to induce immunosuppression in animal models to study various autoimmune diseases like arthritis, psoriasis, and inflammatory bowel disease. By suppressing the immune system, researchers can investigate the role of immune cells in these conditions [1].
- Evaluation of Anti-inflammatory Drugs: Triamcinolone diacetate can be used as a reference point for the effectiveness of new anti-inflammatory drugs. Researchers can compare the effectiveness of new medications to triamcinolone diacetate in reducing inflammation in animal models [2].
Studying Cellular Responses
- Glucocorticoid Receptor Function: Triamcinolone diacetate binds to the glucocorticoid receptor, a protein inside cells. By studying how cells respond to triamcinolone diacetate, researchers can gain insights into the function of the glucocorticoid receptor and its role in various cellular processes [3].
- Impact on Cell Signaling Pathways: Triamcinolone diacetate can affect different cell signaling pathways involved in inflammation and immune function. Researchers can use triamcinolone diacetate to study how these pathways are regulated and how they contribute to disease processes [4].
Citations:
- Intralesional Triamcinolone Diacetate In the Treatment of Keloids and Hypertrophic Scars—Use of the Dermo-Jet
- Triamcinolone acetonide for treatment of idiopathic membranous nephropathy: A meta-analysis:
- Glucocorticoid receptor signaling in allergic diseases:
- Dexamethasone Dictates Macrophage Phenotype and Cytokine Production through Modulation of Nuclear Factor- κ B and Mitogen-Activated Protein Kinase Pathways:
Triamcinolone diacetate is a synthetic glucocorticoid corticosteroid, primarily used for its anti-inflammatory and immunosuppressive properties. It is classified as a corticosteroid ester and is commonly employed in the treatment of various inflammatory conditions, including allergic rhinitis, arthritis, and skin disorders. The compound is known by several names, including Aristocort diacetate and Triamcinolone 16,21-diacetate. Its chemical formula is with a molar mass of approximately 478.513 g/mol .
The mechanism of action of triamcinolone diacetate is similar to other glucocorticoids. It readily enters cells and binds to glucocorticoid receptors, which regulate gene expression []. This binding can lead to various effects, including:
- Suppressing the immune system
- Reducing inflammation
- Inhibiting the production of inflammatory mediators
The synthesis of triamcinolone diacetate involves several steps starting from cortisol derivatives. One common method includes the ketalization of cortisol 21-acetate using ethylene glycol, followed by dehydration to yield triamcinolone. Subsequent acetylation reactions introduce the acetate groups at positions 16 and 21, resulting in the formation of triamcinolone diacetate. This multi-step synthesis highlights the complexity involved in creating this corticosteroid .
Triamcinolone diacetate is utilized in various medical applications due to its anti-inflammatory properties. Key applications include:
- Allergic Conditions: Treatment for allergic rhinitis and skin allergies.
- Arthritis: Management of pain and inflammation in osteoarthritis.
- Dermatological Disorders: Used topically for corticosteroid-responsive dermatoses.
- Ophthalmic Use: Administered for conditions like macular edema associated with uveitis .
Research on the interactions of triamcinolone diacetate with other drugs indicates that it may enhance or inhibit the effects of certain medications. For instance, it can interact with non-steroidal anti-inflammatory drugs (NSAIDs), potentially increasing the risk of gastrointestinal side effects. Additionally, its immunosuppressive action may interfere with vaccines or other immunomodulatory therapies .
Several compounds share structural or functional similarities with triamcinolone diacetate:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Triamcinolone acetonide | C21H27FO6 | More commonly used for topical applications; less potent than diacetate. |
| Betamethasone | C22H29FO5 | Higher potency; often used for severe inflammatory conditions. |
| Dexamethasone | C22H23FNaO6 | Longer duration of action; used in severe allergies and cancers. |
| Hydrocortisone | C21H28O5 | Less potent; often used for adrenal insufficiency treatments. |
Triamcinolone diacetate's unique combination of potency and specific application routes distinguishes it from these similar compounds. Its esterified form allows for a prolonged release and enhanced bioavailability compared to other corticosteroids .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]
Pictograms



Acute Toxic;Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Dates
2: Zhu C, Gausterer JC, Schöpper H, Nieratschker M, Saidov N, Ahmadi N, Honeder C, Gabor F, Arnoldner C. Evaluation of Sustained-Release Steroid Hydrogels in a Guinea Pig Model for Noise-Induced Hearing Loss. Audiol Neurootol. 2018 Aug 9;23(2):73-81. doi: 10.1159/000487662. [Epub ahead of print] PubMed PMID: 30092561.
3: Morelli Coppola M, Salzillo R, Segreto F, Persichetti P. Triamcinolone acetonide intralesional injection for the treatment of keloid scars: patient selection and perspectives. Clin Cosmet Investig Dermatol. 2018 Jul 24;11:387-396. doi: 10.2147/CCID.S133672. eCollection 2018. Review. PubMed PMID: 30087573; PubMed Central PMCID: PMC6063260.
4: Srivastava S, Patil A, Prakash C, Kumari H. Comparison of Intralesional Triamcinolone Acetonide, 5-Fluorouracil, and Their Combination in Treatment of Keloids. World J Plast Surg. 2018 May;7(2):212-219. PubMed PMID: 30083505; PubMed Central PMCID: PMC6066718.
5: Errera MH, Westcott M, Benesty J, Falah S, Smadja J, Orès R, Pratas AC, Sedira N, Bensemlali A, Héron E, Goldschmidt P, Bodaghi B, Sahel JA. A Comparison of the Dexamethasone Implant (Ozurdex®) and Inferior Fornix-based sub-Tenon Triamcinolone Acetonide for Treatment of Inflammatory Ocular Diseases. Ocul Immunol Inflamm. 2018 Aug 6:1-11. doi: 10.1080/09273948.2018.1501492. [Epub ahead of print] PubMed PMID: 30081675.
6: Sekioka A, Fukumoto K, Yamoto M, Takahashi T, Nakaya K, Nomura A, Yamada Y, Urushihara N. Serial intralesional triamcinolone acetonide injections for acquired subglottic stenosis in premature infants. Pediatr Surg Int. 2018 Jul 30. doi: 10.1007/s00383-018-4312-7. [Epub ahead of print] PubMed PMID: 30062559.
7: Arain MA, Muzaffar W, Farooq O, Azhar MN. Combined Intravitreal Triamcenolone Acetonide and Bevacizumab for Refractory Diabetic Macular Edema. J Coll Physicians Surg Pak. 2018 Aug;28(8):603-606. doi: 10.29271/jcpsp.2018.08.603. PubMed PMID: 30060788.
8: Wielders LHP, Schouten JSAG, Winkens B, van den Biggelaar FJHM, Veldhuizen CA, Murta JCN, Goslings WRO, Kohnen T, Tassignon MJ, Joosse MV, Henry YP, Nagy ZZ, Rulo AHF, Findl O, Amon M, Nuijts RMMA; ESCRS PREMED study group. Randomized controlled European multicenter trial on the prevention of cystoid macular edema after cataract surgery in diabetics: ESCRS PREMED Study Report 2. J Cataract Refract Surg. 2018 Jul;44(7):836-847. doi: 10.1016/j.jcrs.2018.05.015. PubMed PMID: 30055692.
9: Ganapathy PS, Lowder CY, Arepalli S, Baynes K, Li M, Bena J, Srivastava SK. Treatment duration and side effect profile of long-term use of intravitreal preservative-free triamcinolone acetonide in uveitis. Am J Ophthalmol. 2018 Jul 24. pii: S0002-9394(18)30384-2. doi: 10.1016/j.ajo.2018.07.003. [Epub ahead of print] PubMed PMID: 30053470.
10: Cui J, Chen H, Lu H, Dong F, Wei D, Jiao Y, Charles S, Gu W, Wang L. Efficacy and Safety of Intravitreal Conbercept, Ranibizumab, and Triamcinolone on 23-Gauge Vitrectomy for Patients with Proliferative Diabetic Retinopathy. J Ophthalmol. 2018 Jun 25;2018:4927259. doi: 10.1155/2018/4927259. eCollection 2018. PubMed PMID: 30046459; PubMed Central PMCID: PMC6036808.
11: Tatsumi T, Oshitari T, Ando T, Takatsuna Y, Arai M, Baba T, Sato E, Yamamoto S. Comparison of the Efficacy of Sub-Tenon versus Intravitreal Triamcinolone Acetonide Injection during Cataract Surgery for Diabetic Macular Edema. Ophthalmologica. 2018 Jul 24:1-7. doi: 10.1159/000489716. [Epub ahead of print] PubMed PMID: 30041252.
12: Ahmed A, Sudharshan S, Gopal S, Majumder PD, Biswas J. Toxoplasma retinitis following intravitreal injection of triamcinolone acetonide: A case report and review of literature. Indian J Ophthalmol. 2018 Aug;66(8):1205-1208. doi: 10.4103/ijo.IJO_142_18. PubMed PMID: 30038184.
13: Shah KK, Majumder PD, Biswas J. Intravitreal therapeutic agents in noninfectious uveitic macular edema. Indian J Ophthalmol. 2018 Aug;66(8):1060-1073. doi: 10.4103/ijo.IJO_35_18. Review. PubMed PMID: 30038143.
14: Paskins Z, Hughes G, Myers H, Hughes E, Hennings S, Cherrington A, Evans A, Holden M, Stevenson K, Menon A, Bromley K, Roberts P, Hall A, Peat G, Jinks C, Oppong R, Lewis M, Foster NE, Mallen C, Roddy E. A randomised controlled trial of the clinical and cost-effectiveness of ultrasound-guided intra-articular corticosteroid and local anaesthetic injections: the hip injection trial (HIT) protocol. BMC Musculoskelet Disord. 2018 Jul 18;19(1):218. doi: 10.1186/s12891-018-2153-0. PubMed PMID: 30021588; PubMed Central PMCID: PMC6052622.
15: Barnes AC, Lowder CY, Bessette AP, Baynes K, Srivastava SK. Treatment of Acute Zonal Occult Outer Retinopathy With Intravitreal Steroids. Ophthalmic Surg Lasers Imaging Retina. 2018 Jul 1;49(7):504-509. doi: 10.3928/23258160-20180628-06. PubMed PMID: 30021037.
16: Ong SS, Walter SD, Chen X, Thomas AS, Finn AP, Fekrat S. BILATERAL INTRAVITREAL 0.19-MG FLUOCINOLONE ACETONIDE IMPLANT FOR PERSISTENT NONDIABETIC CYSTOID MACULAR EDEMA AFTER VITRECTOMY. Retin Cases Brief Rep. 2018 Jul 13. doi: 10.1097/ICB.0000000000000779. [Epub ahead of print] PubMed PMID: 30015770.
17: Tsai MJ, Hsieh YT, Peng YJ. Comparison between intravitreal bevacizumab and posterior sub-tenon injection of triamcinolone acetonide in macular edema secondary to retinal vein occlusion. Clin Ophthalmol. 2018 Jul 6;12:1229-1235. doi: 10.2147/OPTH.S170562. eCollection 2018. PubMed PMID: 30013316; PubMed Central PMCID: PMC6038867.
18: Aggarwal A, Ravikumar BC, Vinay KN, Raghukumar S, Yashovardhana DP. A comparative study of various modalities in the treatment of keloids. Int J Dermatol. 2018 Jul 11. doi: 10.1111/ijd.14069. [Epub ahead of print] PubMed PMID: 29993130.
19: Alfaqawi F, Sarmad A, Ayesh K, Mitra A, Sharma A. Intravitreal Fluocinolone Acetonide (ILUVIEN) Implant for the Treatment of Refractory Cystoid Macular Oedema After Retinal Detachment Repair. Turk J Ophthalmol. 2018 Jun;48(3):155-157. doi: 10.4274/tjo.34966. Epub 2018 Jun 28. PubMed PMID: 29988755; PubMed Central PMCID: PMC6032957.
20: Eriş E, Perente I, Vural E, Vural A, Seymen Z, Celebi ARC, Erdogan G, Ozkaya A, Artunay O. Evaluation of the effect of combined intravitreal ranibizumab injection and sub-tenon steroid injection in the treatment of resistant diabetic macular edema. Int Ophthalmol. 2018 Jun 26. doi: 10.1007/s10792-018-0977-0. [Epub ahead of print] PubMed PMID: 29943100.








